molecular formula C18H12ClN3O2S2 B2620819 2-chloro-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide CAS No. 912623-52-0

2-chloro-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide

Cat. No.: B2620819
CAS No.: 912623-52-0
M. Wt: 401.88
InChI Key: VXMFEZFDBFODRS-UHFFFAOYSA-N
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Description

2-Chloro-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide is a heterocyclic compound featuring a thiazolo[5,4-b]pyridine core fused to a phenyl group, which is further substituted with a chloro-functionalized benzene sulfonamide moiety. This structure combines a sulfur-containing thiazole ring with a pyridine system, creating a planar, aromatic scaffold capable of diverse non-covalent interactions (e.g., π-π stacking, hydrogen bonding).

Properties

IUPAC Name

2-chloro-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3O2S2/c19-14-7-1-2-9-16(14)26(23,24)22-13-6-3-5-12(11-13)17-21-15-8-4-10-20-18(15)25-17/h1-11,22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXMFEZFDBFODRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like ethanol and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the sulfonamide group.

    Substitution: The chlorine atom on the benzene ring can be substituted with other groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

2-chloro-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways .

Comparison with Similar Compounds

Core Heterocycle Variations

  • Thiazolo[5,4-b]pyridine vs. Triazolo[1,5-a]pyridine :
    The target compound’s thiazolo[5,4-b]pyridine core contains sulfur and nitrogen atoms, whereas triazolo[1,5-a]pyridine derivatives (e.g., QOV and QOY in ) feature a three-nitrogen heterocycle. The sulfur atom in thiazolo systems may enhance hydrophobicity and polar interactions compared to the more electron-rich triazolo analogs .

Substituent Effects

  • Sulfonamide Linkage :
    The benzene sulfonamide group in the target compound is structurally analogous to the sulfonamide moieties in QOV and QOY. However, the target’s 2-chloro substituent contrasts with the 5-chloro-2-methoxy groups in QOV and QOY, which may alter electronic properties (electron-withdrawing vs. electron-donating effects) and steric bulk .
  • Aryl Group Modifications: In thiazolo[5,4-b]pyridine derivatives (), the 3-(trifluoromethyl)phenyl group (6h) exhibited moderate c-KIT inhibition (IC50 = 9.87 µM), while methylene or urea substitutions reduced activity.

Kinase Inhibition Potential

  • c-KIT Inhibition :
    Thiazolo[5,4-b]pyridine derivatives (e.g., 6h) demonstrate c-KIT inhibitory activity, with molecular docking highlighting the importance of substituent positioning in hydrophobic pockets. The target compound’s sulfonamide group may mimic interactions seen in approved kinase inhibitors (e.g., regorafenib), though its chloro substituent’s smaller size compared to trifluoromethyl could reduce potency .

Antimicrobial Activity

  • Thiazolo[5,4-b]pyridine spiro derivatives () exhibit antimicrobial properties, but the target compound’s sulfonamide group and lack of spiro architecture may redirect its biological profile toward different targets, such as kinases or proteases .

Physicochemical and Pharmacokinetic Properties

  • Solubility and LogP :
    The sulfonamide group in the target compound likely improves aqueous solubility compared to purely aromatic thiazolo derivatives (e.g., 6h). QOV and QOY, with methoxy groups, may exhibit higher lipophilicity than the chloro-substituted target .
  • Metabolic Stability :
    Chloro substituents generally enhance metabolic stability compared to methoxy or trifluoromethyl groups, which could influence the target’s pharmacokinetic profile .

Data Tables

Table 1: Structural and Activity Comparison of Thiazolo[5,4-b]pyridine Derivatives

Compound Core Structure Key Substituents Biological Activity (IC50) Reference
Target Compound Thiazolo[5,4-b]pyridine 2-Chloro, benzene sulfonamide Not reported -
6h () Thiazolo[5,4-b]pyridine 3-(Trifluoromethyl)phenyl 9.87 µM (c-KIT)
QOV () Triazolo[1,5-a]pyridine 5-Chloro, 2-methoxy Not reported

Table 2: Substituent Effects on Enzymatic Inhibition

Substituent Type Example Compound Impact on Activity
3-(Trifluoromethyl)phenyl 6h Moderate c-KIT inhibition
Chloro (benzene sulfonamide) Target Compound Unknown (predicted lower potency)
Methoxy (triazolo core) QOV Unreported (likely distinct targets)

Biological Activity

2-chloro-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C20H14ClN3OS
Molecular Weight 379.9 g/mol
IUPAC Name This compound
InChI Key VGBNBOATXVUVFF-UHFFFAOYSA-N

Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, particularly in cancer therapy and enzyme inhibition.

Anticancer Activity

Research indicates that thiazolo[5,4-b]pyridine derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit phosphoinositide 3-kinase (PI3K), a crucial enzyme in cancer cell survival and proliferation .

Case Study:
In a study examining various thiazole derivatives for their cytotoxic effects on cancer cell lines, it was found that certain modifications in the thiazole structure led to enhanced activity against A-431 and Jurkat cells. The IC50 values for some derivatives were lower than that of doxorubicin, a standard chemotherapy agent .

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition: The compound interacts with specific enzymes such as PI3K, which are involved in signaling pathways that regulate cell growth and survival.
  • Cell Cycle Arrest: Some studies suggest that thiazole derivatives can induce apoptosis in cancer cells by disrupting their cell cycle .
  • Hydrophobic Interactions: Molecular dynamics simulations have shown that the compound interacts with target proteins primarily through hydrophobic contacts, which enhances its binding affinity .

Comparative Analysis

When compared to similar compounds within the thiazole class, this compound demonstrates unique properties due to its specific substitution pattern. This specificity contributes to its distinct biological activities.

Compound TypeBiological ActivityNotes
Thiazole DerivativesAnticancerInhibit PI3K
Indole DerivativesAnticancerDifferent core structure

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